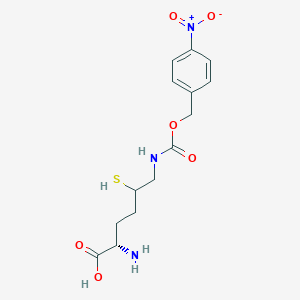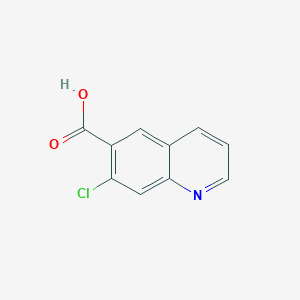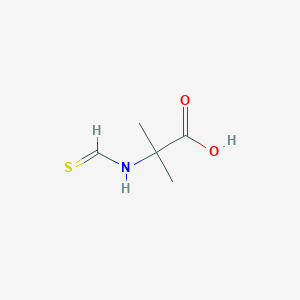
N-Methanethioyl-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methanethioyl-2-methylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a methanethioyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methanethioyl-2-methylalanine typically involves the N-methylation and N-formylation of alanine derivatives. One common method includes the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source. The reaction conditions often involve the use of hydrosilanes as reductants and the catalyst must be generated fresh before use due to its air sensitivity .
Industrial Production Methods: Industrial production of this compound may involve the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward approach and the use of inexpensive and readily available nitro compounds as raw materials .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methanethioyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.
Substitution: The methanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce methylated derivatives.
Applications De Recherche Scientifique
N-Methanethioyl-2-methylalanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other organic products.
Mécanisme D'action
The mechanism of action of N-Methanethioyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The methanethioyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Methylalanine: Similar in structure but lacks the methanethioyl group.
N-Formylalanine: Contains a formyl group instead of a methanethioyl group.
N-Methylthioalanine: Similar but with a thioether linkage instead of a methanethioyl group.
Uniqueness: N-Methanethioyl-2-methylalanine is unique due to the presence of both a methanethioyl group and a methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
71537-37-6 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
2-(methanethioylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C5H9NO2S/c1-5(2,4(7)8)6-3-9/h3H,1-2H3,(H,6,9)(H,7,8) |
Clé InChI |
AXKJUKWDOOCMED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)NC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
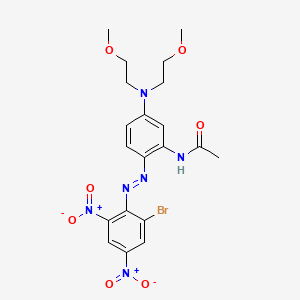
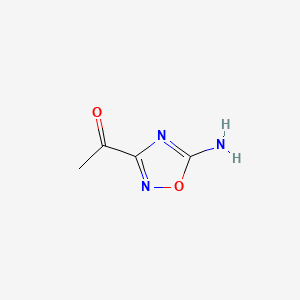

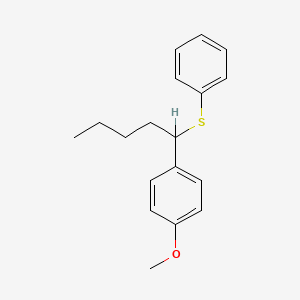
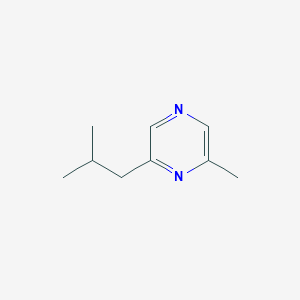

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)

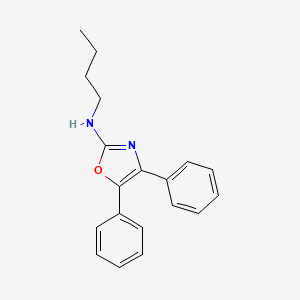
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
